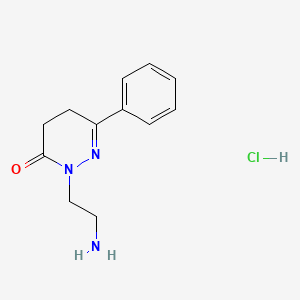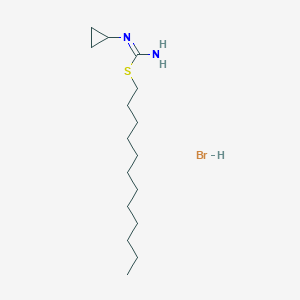
Acide 2-(1,2,3,4-tétrahydroisoquinoléin-2-yl)propanoïque chlorhydrate
Vue d'ensemble
Description
- The propanoic acid group can be introduced through a Friedel-Crafts acylation reaction, where the tetrahydroisoquinoline reacts with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Hydrochloride Salt:
- The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride to reduce any double bonds or carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the side chain, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated compounds.
Substitution: Formation of alkylated or acylated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential neuroprotective effects due to its structural similarity to natural alkaloids.
- Studied for its ability to interact with neurotransmitter receptors.
Medicine:
- Potential therapeutic applications in treating neurodegenerative diseases.
- Explored for its analgesic and anti-inflammatory properties.
Industry:
- Used in the synthesis of pharmaceuticals and agrochemicals.
- Employed as an intermediate in the production of dyes and pigments.
Applications De Recherche Scientifique
Inhibiteurs de l'interaction protéine-protéine PD-1/PD-L1
Les chercheurs ont exploré la conception et la synthèse d'inhibiteurs de petite molécule à base de THIQ de l'interaction protéine-protéine (PPI) PD-1/PD-L1, qui est une cible prometteuse pour l'immunothérapie du cancer .
Catalyse hétérogène
Le composé a été utilisé en catalyse hétérogène pour les réactions de couplage A3 impliquant le THIQ, l'aldéhyde et les alcynes. Cette application est significative en raison de l'importance du THIQ comme motif structurel dans les produits naturels et les pistes thérapeutiques .
Agents antibactériens
Un dérivé de la 1,2,3,4-tétrahydroisoquinoléine a été synthétisé et évalué pour ses propriétés antibactériennes contre diverses souches bactériennes pathogènes, mettant en évidence son potentiel en tant qu'agent antibactérien .
Troubles neurodégénératifs
Les composés naturels et synthétiques à base de THIQ exercent des activités biologiques diverses contre divers agents pathogènes infectieux et troubles neurodégénératifs. Cela met en évidence le potentiel du composé en chimie médicinale pour le traitement de ces affections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride typically involves the following steps:
-
Formation of the Tetrahydroisoquinoline Core:
- The tetrahydroisoquinoline core can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
- Example: Condensation of 2-phenylethylamine with formaldehyde under acidic conditions.
Mécanisme D'action
The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake, which can result in neuroprotective or analgesic effects. The exact pathways and molecular targets are still under investigation, but its structural similarity to natural alkaloids suggests it may mimic or inhibit the action of endogenous compounds.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its biological activity and presence in various natural products.
2-Phenylethylamine: A structural analog that serves as a precursor in the synthesis of tetrahydroisoquinolines.
Isoquinoline: A related compound with a similar core structure but lacking the tetrahydro ring.
Uniqueness: 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride is unique due to the presence of both the tetrahydroisoquinoline core and the propanoic acid moiety, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more versatile for various applications.
Propriétés
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-9(12(14)15)13-7-6-10-4-2-3-5-11(10)8-13;/h2-5,9H,6-8H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZUTJUBHLPALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC2=CC=CC=C2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride](/img/structure/B1373646.png)
![N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B1373647.png)
![3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B1373648.png)

![6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1373653.png)

![[(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride](/img/structure/B1373656.png)


![2-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B1373662.png)
![2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride](/img/structure/B1373664.png)
![3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride](/img/structure/B1373665.png)


